Lanceolarin

Beschreibung

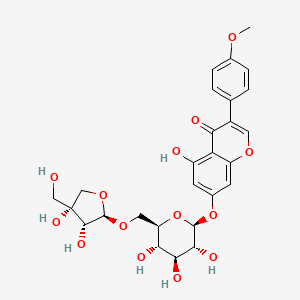

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKGODYADVWBQB-NRIIMPDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936061 | |

| Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-68-8 | |

| Record name | Lanceolarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lanceolarin: A Technical Guide to its Origins and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin is a naturally occurring isoflavone glycoside that has been identified in select species of the Fabaceae family. This technical guide provides a comprehensive overview of the origins and natural sources of this compound, detailing its discovery, chemical properties, and the botanical sources from which it can be isolated. The document includes available quantitative data, a generalized experimental protocol for its extraction and isolation, and a proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is an isoflavone apioglucoside, a class of flavonoids known for their potential biological activities. First identified in the mid-20th century, this compound's complex structure, featuring a rare apiose sugar moiety, has made it a subject of interest in phytochemistry. This guide synthesizes the current knowledge on its natural occurrence and provides a technical framework for its study.

Chemical Profile of this compound

-

IUPAC Name: 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one

-

Molecular Formula: C₂₇H₃₀O₁₄

-

Molecular Weight: 578.52 g/mol

-

Class: Isoflavone Glycoside

Natural Sources and Distribution

This compound has been primarily isolated from the following plant species:

-

Dalbergia lanceolaria (Lancewood Tree): This deciduous tree, native to the Indian subcontinent and Southeast Asia, is the original and most well-documented source of this compound. The compound was first isolated from the root bark of this species.[1] While other parts of the plant, such as the stem bark, have been analyzed for their phytochemical content, the specific concentration of this compound in these parts has not been extensively quantified. One study on the stem bark of Dalbergia lanceolaria reported a total flavonoid content of 41.17 ± 0.11 mg quercetin equivalents per gram of dry weight, indicating a rich presence of flavonoids, among which this compound is a constituent.[2][3]

-

Thermopsis lanceolata (Lance-leaved Thermopsis): This perennial plant, found in regions of Russia and Asia, is another potential source of this compound. While numerous isoflavones have been identified in Thermopsis lanceolata, specific quantitative data for this compound in this species is not currently available in the reviewed literature.

Quantitative Data

Specific quantitative data for this compound content in its natural sources is limited. The following table summarizes the available information on total flavonoid content in Dalbergia lanceolaria, which provides a broader context for the potential yield of isoflavones like this compound.

| Plant Species | Plant Part | Compound Class | Concentration (mg/g dry weight) | Method | Reference |

| Dalbergia lanceolaria | Stem Bark | Total Flavonoids | 41.17 ± 0.11 (as Quercetin Equivalents) | Aluminum chloride colorimetric method | [2][3] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, leading to the formation of the isoflavone core, followed by glycosylation events. A key feature of this compound is the presence of an apiose sugar. The biosynthesis of UDP-apiose, the activated form of apiose, occurs from UDP-glucuronic acid. An apiosyltransferase then catalyzes the attachment of the apiose to a glucose moiety, which is subsequently attached to the isoflavone aglycone.

Experimental Protocols

General Workflow for Extraction and Isolation

Detailed Methodologies

6.2.1. Plant Material Preparation

-

Collect the desired plant material (e.g., root bark of Dalbergia lanceolaria).

-

Wash the material thoroughly to remove any dirt and debris.

-

Air-dry the material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a fine powder using a mechanical grinder.

6.2.2. Extraction

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol or 95% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction process over 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

6.2.3. Fractionation

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The isoflavone glycosides are expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.

-

Concentrate each fraction to dryness using a rotary evaporator.

6.2.4. Isolation and Purification

-

Subject the n-butanol fraction to column chromatography on silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Collect fractions of a specific volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

-

Alternatively, induce crystallization from a suitable solvent to obtain pure this compound.

6.2.5. Characterization

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Compare the obtained spectral data with published data for this compound to confirm its identity.

Conclusion

This compound is a unique isoflavone glycoside with its primary natural source being the root bark of Dalbergia lanceolaria. While its presence in Thermopsis lanceolata is also noted, quantitative data on its concentration in these plants remain scarce. The provided biosynthetic pathway and generalized experimental protocols offer a starting point for researchers to further investigate this compound. More targeted quantitative studies and the development of optimized isolation protocols are necessary to fully unlock the research and therapeutic potential of this compound.

References

The Biosynthesis of Lanceolarin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, a complex isoflavone glycoside, holds significant interest within the scientific community due to its potential pharmacological activities. Found in leguminous plants such as Dalbergia lanceolaria and species of the Tephrosia genus, its intricate structure, biochanin A 7-O-[α-L-apiofuranosyl-(1→6)-β-D-glucopyranoside], points to a multi-step biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, beginning with the general phenylpropanoid pathway and branching into the isoflavonoid-specific reactions. We will delve into the key enzymatic steps, precursor molecules, and the regulatory mechanisms that govern its formation. This guide also outlines detailed experimental protocols for the characterization of the enzymes involved and presents available quantitative data to serve as a foundational resource for further research and potential biotechnological applications.

Introduction to this compound and its Significance

This compound is a specialized metabolite belonging to the isoflavonoid class of flavonoids. Its aglycone core, biochanin A, is a methylated form of genistein, a well-studied phytoestrogen. The glycosidic moiety of this compound is a disaccharide, apioglucose, which enhances its solubility and may influence its bioavailability and biological activity. Isoflavonoids, in general, are known to play crucial roles in plant defense mechanisms and have been investigated for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be conceptually divided into four major stages:

-

Phenylpropanoid Pathway: The synthesis of the C6-C3-C6 backbone.

-

Isoflavonoid Branch: The formation of the isoflavone core.

-

Modification of the Aglycone: Methylation to form biochanin A.

-

Glycosylation: The sequential addition of glucose and apiose to the isoflavone backbone.

A detailed schematic of this proposed pathway is presented below.

Figure 1. Proposed biosynthetic pathway of this compound in plants.

Phenylpropanoid Pathway: Building the Foundation

The journey to this compound begins with the essential amino acid L-phenylalanine . A series of three enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , Cinnamate 4-Hydroxylase (C4H) , and 4-Coumarate:CoA Ligase (4CL) , converts L-phenylalanine into p-Coumaroyl-CoA . This molecule serves as a crucial precursor for a wide array of secondary metabolites, including flavonoids.

Entry into the Flavonoid Pathway and Isoflavone Formation

The first committed step into the flavonoid pathway is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA , a reaction catalyzed by Chalcone Synthase (CHS) to produce naringenin chalcone . Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form naringenin , a central intermediate in flavonoid biosynthesis.

The key branching point towards isoflavonoids is the conversion of naringenin to 2-hydroxyisoflavanone by Isoflavone Synthase (IFS) , a cytochrome P450-dependent monooxygenase. This is followed by dehydration, catalyzed by 2-Hydroxyisoflavanone Dehydratase (HID) , to yield the isoflavone genistein .

Tailoring the Aglycone: Methylation to Biochanin A

The isoflavone core of this compound is biochanin A , which is a methylated derivative of genistein. This methylation is catalyzed by an Isoflavone O-Methyltransferase (IOMT) , which transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of genistein. The enzyme biochanin-A reductase utilizes dihydrobiochanin A and NADP+ to produce biochanin A, NADPH, and H+.[1]

The Final Touches: Glycosylation to this compound

The final steps in the biosynthesis of this compound involve the sequential addition of two sugar moieties.

-

Glucosylation: An Isoflavone 7-O-glucosyltransferase (IF7GT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of biochanin A, forming biochanin A 7-O-glucoside . This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases.[2]

-

Apiosylation: The terminal step is the addition of an apiose sugar. This requires the synthesis of the activated sugar donor, UDP-apiose , from UDP-glucuronic acid by UDP-apiose synthase .[3] A specific apiosyltransferase then catalyzes the transfer of the apiose moiety from UDP-apiose to the 6-hydroxyl group of the glucose residue on biochanin A 7-O-glucoside, completing the synthesis of this compound.

Key Enzymes and Their Characterization

The elucidation of the this compound biosynthetic pathway relies on the identification and characterization of the involved enzymes. Below are detailed methodologies for the key enzyme classes.

Experimental Protocols

3.1.1. General Workflow for Enzyme Characterization

Figure 2. General experimental workflow for enzyme characterization.

3.1.2. Isoflavone O-Methyltransferase (IOMT) Assay

-

Objective: To determine the activity and substrate specificity of IOMT in the conversion of genistein to biochanin A.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

100 µM Genistein (substrate)

-

50 µM S-adenosyl-[methyl-¹⁴C]-methionine (radioactive co-substrate)

-

Purified recombinant IOMT enzyme (1-5 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 2 M HCl.

-

Extract the product with ethyl acetate.

-

Separate the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactive product using a scintillation counter or by integrating peak areas from HPLC analysis.

-

3.1.3. Isoflavone 7-O-Glucosyltransferase (IF7GT) Assay

-

Objective: To measure the glucosylation of biochanin A.

-

Reaction Mixture:

-

50 mM Potassium phosphate buffer (pH 8.0)

-

10 mM 2-mercaptoethanol

-

200 µM Biochanin A (substrate)

-

2 mM UDP-glucose (co-substrate)

-

Purified recombinant IF7GT enzyme (1-5 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, biochanin A 7-O-glucoside.

-

3.1.4. UDP-Apiose Synthase (UAS) Assay

-

Objective: To detect the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM NAD⁺

-

5 mM UDP-glucuronic acid (substrate)

-

Purified recombinant UAS enzyme (5-10 µg)

-

-

Procedure:

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge and analyze the supernatant by anion-exchange HPLC coupled with pulsed amperometric detection (HPAEC-PAD) to separate and quantify UDP-sugars.

-

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Dalbergia lanceolaria is scarce in the literature, data from related isoflavonoid pathways in other legumes can provide valuable benchmarks for researchers.

Table 1: Representative Enzyme Kinetic Parameters for Isoflavonoid Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Isoflavone Synthase (IFS) | Soybean (Glycine max) | Naringenin | 15 | 0.045 pkat/mg | (Generic Data) |

| Isoflavone O-Methyltransferase (IOMT) | Alfalfa (Medicago sativa) | Daidzein | 25 | 1.2 nkat/mg | [4][5] |

| Isoflavone 7-O-Glucosyltransferase (GmIF7GT) | Soybean (Glycine max) | Genistein | 3.6 | 0.74 s⁻¹ | [6] |

| Isoflavone 7-O-Glucosyltransferase (GmIF7GT) | Soybean (Glycine max) | UDP-glucose | 190 | 0.74 s⁻¹ | [6] |

| UDP-Apiose/Xylose Synthase (AXS1) | Arabidopsis thaliana | UDP-glucuronate | - | 0.3 min⁻¹ (turnover number) | [3][7] |

Table 2: Isoflavonoid Content in Dalbergia Species

| Compound | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Formononetin | D. odorifera heartwood | 13.5 - 2,340 | UPLC-MS/MS | [8] |

| Daidzein | D. odorifera heartwood | 2.1 - 1,230 | UPLC-MS/MS | [8] |

| Genistein | D. odorifera heartwood | 0.5 - 230 | UPLC-MS/MS | [8] |

| Biochanin A | D. sissoo leaves | 1.2 - 15.6 | UHPLC-PDA | [9] |

| Biochanin A 7-O-glucoside | D. sissoo leaves | 0.8 - 10.2 | UHPLC-PDA | [9] |

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level.[10] The expression of genes encoding the biosynthetic enzymes is often induced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and nutrient deficiency.[10][11] This suggests that this compound may play a role in the plant's defense response.

Key transcription factor families, including MYB, bHLH, and WD40, are known to form regulatory complexes that control the expression of flavonoid biosynthetic genes.[12] Further research is needed to identify the specific transcription factors that regulate the this compound pathway in Dalbergia lanceolaria.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex isoflavone glycoside. While the general steps are well-established based on our knowledge of flavonoid and isoflavonoid biosynthesis in legumes, further research is required to fully elucidate the specific enzymes and regulatory mechanisms in Dalbergia lanceolaria. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to functionally characterize the pathway enzymes and explore the potential for metabolic engineering to enhance the production of this compound for pharmaceutical and nutraceutical applications. Future studies should focus on the isolation and characterization of the specific O-methyltransferase and glycosyltransferases from Dalbergia species to confirm their roles in this compound biosynthesis.

References

- 1. Biochanin A - Wikipedia [en.wikipedia.org]

- 2. Isoflavone 7-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Navigating the Bioavailability of Lanceolarin and its Aglycone: A Technical Guide

Introduction: The Challenge of Isoflavone Bioavailability

Isoflavones, a class of phytoestrogens found predominantly in legumes, have garnered significant scientific interest for their potential health benefits. Lanceolarin, an isoflavone glycoside, and its aglycone form, biochanin A, are among these compounds. However, their therapeutic efficacy is intrinsically linked to their bioavailability – the extent and rate at which the active form reaches systemic circulation. Generally, the glycosidic forms of flavonoids, like this compound, are not readily absorbed. They often require enzymatic hydrolysis in the gut to release their more permeable aglycone counterparts. This guide provides an in-depth analysis of the bioavailability and pharmacokinetics of biochanin A and formononetin as surrogates for understanding this compound's profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for biochanin A and formononetin and its glycoside, ononin, following oral and intravenous administration in rats. These data offer a comparative view of the bioavailability and disposition of the aglycone versus the glycoside form.

Table 1: Pharmacokinetic Parameters of Biochanin A in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |

| Cmax (ng/mL) | 28.3 ± 11.2 | 2056 ± 455 | [1] |

| Tmax (h) | 6.0 ± 2.0 | 0.083 (initial) | [1] |

| AUC0-t (ng·h/mL) | 148.8 ± 58.7 | 1081.7 ± 150.9 | [1] |

| Absolute Bioavailability (%) | <4 | - | [1] |

| Clearance (L/h/kg) | - | 4.7 ± 0.6 | [1] |

| Volume of Distribution (L/kg) | - | 19.9 ± 3.1 | [1] |

Table 2: Pharmacokinetic Parameters of Formononetin and Ononin in Rats

| Compound | Administration Route & Dose | Cmax (nM) | Tmax (h) | AUC0-∞ (nM·h) | Absolute Bioavailability (%) | Reference |

| Formononetin | Oral (20 mg/kg) | 1302.8 ± 129.1 | 0.58 ± 0.14 | 2835.1 ± 289.5 | 21.8 | [2] |

| Intravenous (4 mg/kg) | - | - | 652.3 ± 89.1 | - | [2] | |

| Ononin | Oral (20 mg/kg) | 302.1 ± 35.9 | 0.58 ± 0.14 | 713.4 ± 46.2 | 7.3 | [2] |

| Intravenous (4 mg/kg) | - | - | 439.5 ± 54.1 | - | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of biochanin A and formononetin/ononin, providing a blueprint for designing similar preclinical investigations.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats were predominantly used in these studies.[1][2] The animals were typically cannulated in the jugular vein for blood sampling.[1]

-

Housing and Acclimatization: Rats were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were allowed to acclimatize for a period before the experiments.

-

Fasting: Animals were fasted overnight prior to drug administration, with free access to water.

Drug Administration

-

Oral (p.o.) Administration: The compounds were typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via oral gavage.[1][2]

-

Intravenous (i.v.) Administration: For intravenous dosing, the compounds were dissolved in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and saline, and administered as a bolus injection into the jugular vein.[1]

Sample Collection

-

Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-dosing. The blood was collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -80°C until analysis.[1][2]

-

Bile and Urine Collection: In some studies, bile duct cannulation was performed to collect bile samples. Urine was also collected over specified intervals.[1]

Bioanalytical Method

-

Sample Preparation: Plasma samples were typically subjected to protein precipitation with a solvent like acetonitrile. This was followed by centrifugation to remove the precipitated proteins.[1][2]

-

Analytical Technique: The concentrations of the analytes and their metabolites in the plasma and other biological matrices were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic processes and experimental designs are crucial for a clear understanding of the complex dynamics of isoflavone bioavailability.

Discussion and Conclusion

The available data strongly suggest that the aglycone form of isoflavones, such as biochanin A and formononetin, exhibits significantly higher oral bioavailability compared to their glycosidic counterparts, like ononin.[1][2] For instance, the absolute bioavailability of formononetin was found to be 21.8%, whereas that of its glycoside, ononin, was only 7.3%.[2] Similarly, biochanin A, the aglycone of this compound, was found to have poor bioavailability (<4%) after oral administration in rats, indicating extensive first-pass metabolism.[1]

The primary reason for the lower bioavailability of isoflavone glycosides is their hydrophilic nature, which hinders passive diffusion across the lipophilic intestinal membrane. These glycosides often rely on hydrolysis by intestinal β-glucosidases or gut microbiota to release the more lipophilic and readily absorbable aglycone.

Once absorbed, isoflavone aglycones undergo extensive phase I (e.g., demethylation) and phase II (e.g., glucuronidation and sulfation) metabolism, primarily in the liver.[1] This extensive metabolism contributes to their rapid clearance from the body.

References

In Silico Prediction of Lanceolarin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanceolarin, a triterpenoid saponin isolated from Codonopsis lanceolata, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth exploration of the in silico prediction of this compound's biological activities, supported by available experimental data. The primary focus is on its anti-inflammatory and anticancer properties, detailing the underlying molecular mechanisms and providing a framework for future research and drug development. Recent studies have identified this compound as Lancemaside A, and for the purpose of this guide, both names will be used interchangeably, reflecting the current scientific literature.

Experimentally Validated Biological Activities of this compound (Lancemaside A)

A growing body of evidence from in vitro and in vivo studies has demonstrated the potent biological effects of this compound. These findings provide a crucial foundation for building and validating in silico predictive models.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. Experimental studies have shown that this compound suppresses the production of key pro-inflammatory mediators.[1]

Key Findings:

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells.[2][3]

-

Cytokine Suppression: The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), is significantly reduced in the presence of this compound.

-

Mechanism of Action: The anti-inflammatory effects of this compound are attributed to its ability to target the LPS/Toll-like receptor 4 (TLR4) complex. This interaction disrupts downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Anticancer Activity

Preliminary studies have highlighted the potential of this compound as an anticancer agent. Its effects have been observed in ovarian cancer cell lines, suggesting a role in inhibiting cancer cell proliferation and invasion.

Key Findings:

-

Cytotoxicity: this compound has demonstrated a significant inhibitory effect on the viability of A2780 human ovarian cancer cells.[1]

-

Anti-invasive Properties: It has been found to suppress the invasion of ovarian cancer cells, indicating its potential to inhibit metastasis.[5]

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is still emerging, its structural class (triterpenoid saponin) and its demonstrated ability to modulate inflammatory responses, which are often linked to oxidative stress, suggest that it possesses antioxidant properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound (Lancemaside A). This data is essential for the development and validation of quantitative structure-activity relationship (QSAR) models and for guiding molecular docking studies.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | IC50 (NO Inhibition) | < 50 μM | [1] |

| Anticancer | A2780 human ovarian cancer | Cell Viability Inhibition | Significant | [1] |

| Antiviral (SARS-CoV-2) | Vero cells | IC50 (Alpha, Beta, Delta, Omicron variants) | 2.23 - 3.37 μM | [6] |

| Antiviral (SARS-CoV-2) | A549-ACE2/TMPRSS2 cells | IC50 | 3.92 μM | [6] |

In Silico Prediction of Biological Activity

In silico methods offer a powerful and efficient approach to predict the biological activities of small molecules like this compound, elucidate their mechanisms of action, and identify potential molecular targets.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with key protein targets involved in inflammation and cancer.

Potential Targets for Docking Studies:

-

TLR4/MD2 Complex: Given the experimental evidence, docking this compound to the TLR4/MD2 complex can provide insights into how it inhibits LPS binding and subsequent signaling.

-

IκB Kinase (IKK): As a key regulator of the NF-κB pathway, docking with IKKβ could reveal a direct inhibitory mechanism.

-

MAPK Pathway Kinases (p38, ERK, JNK): Simulating the interaction of this compound with these kinases can help to understand its modulatory effects on this pathway.

-

Apoptotic and Cell Cycle Proteins: For its anticancer activity, docking with proteins like caspases, Bcl-2 family members, and cyclin-dependent kinases (CDKs) could identify direct targets.

Workflow for Molecular Docking:

Molecular docking workflow.

Pharmacophore Modeling and Virtual Screening

Based on the known active conformations of this compound and other structurally similar anti-inflammatory or anticancer compounds, a pharmacophore model can be generated. This model, representing the key chemical features required for biological activity, can then be used to screen large compound libraries to identify novel molecules with similar therapeutic potential.

Pharmacophore Generation and Screening Workflow:

Pharmacophore modeling workflow.

Key Signaling Pathways Modulated by this compound

Experimental evidence points to the modulation of the NF-κB and MAPK signaling pathways as central to this compound's anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. This compound's interference with the TLR4 signaling cascade prevents the activation of IKK, which in turn inhibits the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

This compound's inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is also activated by LPS and contributes to the inflammatory response. This compound has been shown to inhibit the activation of these kinases, further contributing to its anti-inflammatory profile.

This compound's modulation of the MAPK pathway.

Experimental Protocols for Validation

The in silico predictions of this compound's biological activities must be validated through rigorous experimental testing. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein expression levels of key signaling molecules.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or LPS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 μg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression of pro-inflammatory cytokines and enzymes in response to this compound treatment.

Protocol:

-

RNA Extraction: Treat cells with this compound and/or LPS, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green or TaqMan probes, specific primers for target genes (e.g., TNF-α, IL-1β, iNOS, COX-2), and a housekeeping gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

The in silico prediction of this compound's biological activity, grounded in existing experimental data, provides a robust framework for accelerating its development as a potential therapeutic agent. The evidence strongly supports its anti-inflammatory and potential anticancer properties, mediated through the modulation of key signaling pathways.

Future research should focus on:

-

Expanding Quantitative Data: Generating more comprehensive IC50 data for this compound's cytotoxic effects against a wider panel of cancer cell lines and for its antioxidant activities.

-

In Vivo Validation: Conducting in vivo studies in animal models of inflammation and cancer to validate the in vitro and in silico findings.

-

Target Identification and Validation: Utilizing advanced in silico techniques, such as molecular dynamics simulations and binding free energy calculations, to confirm the direct molecular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to establish a clear SAR and optimize its therapeutic properties.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for inflammatory diseases and cancer.

References

- 1. Chemical constituents of the roots of Codonopsis lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lancemaside A from Codonopsis lanceolata modulates the inflammatory responses mediated by monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lancemaside A from Codonopsis lanceolata Modulates the Inflammatory Responses Mediated by Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lancemaside A Isolated from the Root of Codonopsis lanceolata Inhibits Ovarian Cancer Cell Invasion via the Reactive Oxygen Species (ROS)-Mediated p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lancemaside A from Codonopsis lanceolata: Studies on Antiviral Activity and Mechanism of Action against SARS-CoV-2 and Its Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Lanceolarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, a natural isoflavonoid, has been identified in various plant species, including certain Millettia and Anthyllis varieties. While research has explored the pharmacological properties of many isoflavonoids, detailed public data on the specific cytotoxic effects of this compound remains limited. This technical guide provides a framework for the preliminary cytotoxicity screening of this compound, outlining standard experimental protocols and potential mechanisms of action based on related compounds. It is intended to serve as a foundational resource for researchers initiating studies on the anti-cancer potential of this compound.

Introduction

Natural products are a significant source of novel therapeutic agents, with flavonoids being a prominent class of compounds investigated for their anti-cancer properties. This compound, an isoflavonoid, belongs to this class. Preliminary cytotoxicity screening is the essential first step in evaluating the potential of a compound as a cancer therapeutic. This process involves determining the concentration at which the compound inhibits the growth of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50). Understanding the mechanism of cell death, such as apoptosis, is also a critical component of this initial assessment.

While specific studies detailing the cytotoxic activity of this compound are not widely available in the public domain[1][2], this guide outlines the established methodologies and potential signaling pathways that would be critical in its evaluation.

Data Presentation: A Template for Reporting Cytotoxicity Data

Clear and structured presentation of quantitative data is crucial for the comparison and interpretation of experimental results. The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Template)

| Cell Line | Cancer Type | Assay Duration (hrs) | IC50 (µM) | Remarks |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data not available | |

| e.g., A549 | Lung Carcinoma | 48 | Data not available | |

| e.g., HeLa | Cervical Adenocarcinoma | 48 | Data not available | |

| e.g., HT-29 | Colon Adenocarcinoma | 48 | Data not available | |

| e.g., K562 | Chronic Myelogenous Leukemia | 48 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be used to assess both efficacy and selectivity.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

-

Cell Lysis: Treat cells with this compound, and at the desired time points, lyse the cells to release cellular proteins.

-

Substrate Addition: Add a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.

-

Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Experimental workflow for preliminary cytotoxicity screening.

References

- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-yield extraction and purification of Lanceolarin from plant material.

Application Note: High-Yield Extraction and Purification of Lanceolarin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is an isoflavonoid glycoside with significant potential for therapeutic applications, attributed to its various biological activities. Found in plants such as Sophora japonica (Japanese Pagoda Tree) and Trifolium pratense (Red Clover), efficient extraction and purification methods are crucial for obtaining high-purity this compound for research and drug development.[1][2] This document provides detailed protocols for high-yield extraction and purification of this compound from plant materials, focusing on modern, efficient techniques.

Section 1: Extraction Methodologies

The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent and extraction technique significantly impacts the yield and purity of the crude extract.[3] Modern techniques like Ultrasound-Assisted Extraction (UAE) often provide higher yields in shorter times compared to traditional methods.[4][5][6]

Comparison of Extraction Solvents and Techniques

Methanol and ethanol are frequently preferred for extracting flavonoids and isoflavonoids due to their ability to produce high yields of bioactive compounds.[7] Ultrasound-assisted extraction has been shown to significantly improve the efficiency of this process.[4][8]

| Extraction Method | Solvent System | Advantages | Disadvantages | Typical Yield (Crude Extract) |

| Maceration | 80% Methanol or Ethanol | Simple, preserves thermolabile compounds. | Time-consuming, lower efficiency. | 15-20% |

| Soxhlet Extraction | 95% Ethanol | Continuous and efficient for exhaustive extraction.[9] | Not suitable for heat-sensitive compounds, requires more solvent. | 20-25% |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | High efficiency, reduced extraction time and solvent consumption, suitable for thermolabile compounds.[4][9] | Requires specialized equipment, potential for free radical formation in aqueous solvents.[4][8] | 23-27% |

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for high-yield extraction of isoflavonoids from plant material.

1. Plant Material Preparation:

- Obtain dried plant material (e.g., twigs or flower buds of Sophora japonica).

- Grind the material into a fine powder (approx. 40-60 mesh size) to increase the surface area for extraction.

- Store the powder in a cool, dry, and dark place until use.

2. Extraction Procedure:

- Weigh 20 g of the dried plant powder and place it into a 500 mL Erlenmeyer flask.

- Add 200 mL of 80% methanol to achieve a solid-to-liquid ratio of 1:10 (w/v).

- Place the flask in an ultrasonic bath.

- Set the ultrasonic frequency to 40 kHz and the temperature to 40-60°C.[8] An optimal temperature can enhance solubility and diffusion without degrading the target compound.[8]

- Perform the extraction for 60 minutes.

- After extraction, separate the mixture by vacuum filtration through Whatman No. 1 filter paper.

- For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.

- Pool the filtrates from all extraction cycles.

3. Crude Extract Concentration:

- Evaporate the solvent from the pooled filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C.

- This process yields a concentrated crude extract. Dry the extract completely in a vacuum oven to obtain a powder.

- Calculate the crude extract yield and store the powder at 4°C for subsequent purification.

Section 2: Purification Strategies

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. A multi-step chromatographic approach is typically employed, starting with column chromatography for initial fractionation, followed by more refined techniques if higher purity is required.

Comparison of Purification Techniques

Column chromatography using stationary phases like Sephadex LH-20 or silica gel is a common and effective method for separating flavonoids.[10][11] Ion-exchange chromatography can also be used to separate molecules based on their charge.[12][13][14]

| Technique | Stationary Phase | Principle | Advantages | Considerations |

| Column Chromatography | Sephadex LH-20 | Size exclusion and partition chromatography.[11] | Good for separating flavonoids from other phenolics, simple setup.[11] | Can be time-consuming, requires solvent gradients for optimal separation. |

| Column Chromatography | Silica Gel | Adsorption chromatography based on polarity.[10] | High resolving power for compounds with different polarities. | May cause irreversible adsorption of some compounds. |

| Ion-Exchange Chromatography | DEAE Sepharose / AMBERLITE | Separation based on net charge of molecules.[14][15][16] | Highly effective for separating charged molecules like glycosides. | Requires careful pH and salt concentration control.[13] |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | Partitioning between two immiscible liquid phases.[17] | No solid support (avoids irreversible adsorption), high sample loading capacity, good resolution.[17] | Requires specialized equipment and careful solvent system selection.[1] |

Experimental Protocol: Two-Step Column Chromatography Purification

This protocol describes a general procedure for purifying this compound from the crude extract.

1. Initial Fractionation (Silica Gel):

- Dissolve the dried crude extract in a minimal amount of methanol.

- In a separate container, mix a small amount of silica gel with the dissolved extract and dry it to create a solid sample for loading.

- Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.

- Carefully load the dried sample onto the top of the column.

- Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform.

- Collect fractions of 10-15 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.

- Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

- Evaporate the solvent from the pooled fractions.

2. Final Purification (Sephadex LH-20):

- Dissolve the semi-purified solid from the silica gel step in methanol.

- Load the sample onto a pre-equilibrated Sephadex LH-20 column.

- Elute the column with an appropriate solvent, such as 50% aqueous ethanol or pure methanol.[11] Elution with water can sometimes provide better resolution.[11]

- Collect fractions and monitor using HPLC with a UV detector (e.g., at 280 nm).[11]

- Pool the fractions containing pure this compound.

- Evaporate the solvent and dry the final product under a vacuum.

- Confirm the purity and identity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Section 3: Visualized Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

General Signaling Pathway Targeted by Flavonoids

While specific signaling pathways for this compound are under investigation, many flavonoids are known to exert anti-inflammatory and anti-cancer effects by inhibiting key signaling cascades like PI3K/Akt/mTOR and NF-κB.[18][19][20]

Caption: General PI3K/Akt and NF-κB pathways inhibited by flavonoids.

References

- 1. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones isolated from red clover (Trifolium pratense) inhibit smooth muscle contraction of the isolated rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The extraction of rutin from flower buds of Sophora japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and structural characterization of flavoniods from twigs of Sophora japonica :: BioResources [bioresources.cnr.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. One-step chromatographic method to purify α-lactalbumin from whey for nanotube synthesis purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. View of Biological activities of sinularin: A literature-based review [cellmolbiol.org]

- 19. mdpi.com [mdpi.com]

- 20. A natural flavonoid lawsonaringenin induces cell cycle arrest and apoptosis in HT-29 colorectal cancer cells by targeting multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Sensitive and Selective LC-MS/MS Protocol for the Quantification of Lanceolarin in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a comprehensive, albeit generalized, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of Lanceolarin. Due to the absence of a specific, validated method for this compound in the current scientific literature, this protocol is based on established methodologies for structurally similar flavonoids. It is intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a highly sensitive and selective analytical method is required. LC-MS/MS offers the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range. This application note details a protocol for the determination of this compound in biological matrices, such as plasma, using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

As no specific quantitative data for a validated this compound LC-MS/MS method has been published, the following table presents typical performance parameters that should be achieved during method validation for similar flavonoid compounds.

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery (%) | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound. Note: These parameters are based on common practices for flavonoid analysis and will require optimization for this compound.

3.1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS) - a structurally similar compound not present in the matrix (e.g., another flavonoid like hesperetin or a stable isotope-labeled this compound if available)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Blank biological matrix (e.g., rat plasma)

3.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Conditions

3.3.1. Liquid Chromatography

-

System: A UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice for flavonoid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.3.2. Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined during method development. Flavonoids are often analyzed in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These are compound-specific and must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions upon collision-induced dissociation.

-

This compound: [M-H]⁻ or [M+H]⁺ → Product ion 1 (Quantifier), Product ion 2 (Qualifier)

-

Internal Standard: [M-H]⁻ or [M+H]⁺ → Product ion

-

-

Ion Source Parameters:

-

Capillary Voltage: To be optimized (e.g., 3.0 kV).

-

Source Temperature: To be optimized (e.g., 150°C).

-

Desolvation Temperature: To be optimized (e.g., 400°C).

-

Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.

-

-

Collision Energy (CE) and other compound-specific parameters: To be optimized for each MRM transition to achieve the highest signal intensity.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix.

-

Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

-

Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Animal Models for In Vivo Evaluation of Flavonoids: A Case Study with Luteolin

Introduction:

The study of the in vivo effects of natural compounds is crucial for the development of new therapeutic agents. Lanceolarin, a flavonoid with potential pharmacological activities, currently lacks extensive in vivo research data. To provide researchers with a practical framework for investigating such compounds, this document presents detailed application notes and protocols using the structurally related and well-studied flavonoid, luteolin, as a representative model. These guidelines are designed for researchers, scientists, and drug development professionals to explore the anti-inflammatory, anti-cancer, neuroprotective, and metabolic effects of flavonoids in relevant animal models.

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties. Animal models of inflammation are essential to evaluate the efficacy and mechanisms of action of compounds like luteolin.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.

Quantitative Data Summary

| Animal Model | Treatment | Dose (mg/kg) | Route | Paw Edema Inhibition (%) | Key Cytokine Reduction | Reference |

| Wistar Rats | Luteolin | 10 | Oral | 35% | TNF-α, IL-6 | [1] |

| Wistar Rats | Luteolin | 50 | Oral | 60% | TNF-α, IL-6 | [1] |

| ICR Mice | Luteolin | 10 | Oral | Significant suppression | - | [1] |

| ICR Mice | Luteolin | 50 | Oral | Significant suppression | - | [1] |

Experimental Protocol

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

Luteolin (e.g., 10, 50 mg/kg)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Treatment: Luteolin or vehicle is administered orally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow

Anti-Cancer Effects

The potential of flavonoids to inhibit tumor growth can be assessed using xenograft models.

Animal Model: Human Colorectal Cancer Xenograft in Nude Mice

This model evaluates the in vivo efficacy of a compound against human cancer cell lines.[2]

Quantitative Data Summary

| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) | Reference |

| BALB/c Nude Mice | HCT116 | Luteolin | 50 | i.p. | Synergistic with Oxaliplatin | [2] |

| BALB/c Nude Mice | HCT116 | Luteolin + Oxaliplatin | 50 + 10 | i.p. | Significant synergistic suppression | [2] |

| BALB/c Nude Mice | A549 (Lung) | Luteolin + TRAIL | - | - | Significant synergistic suppression | [3] |

Experimental Protocol

-

Animals: Female BALB/c nude mice (4-6 weeks old) are used.

-

Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media.

-

Tumor Inoculation: 5 x 10^6 HCT116 cells in 0.1 mL of serum-free medium are injected subcutaneously into the right flank of each mouse.

-

Grouping: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to:

-

Vehicle Control

-

Luteolin (e.g., 50 mg/kg)

-

Chemotherapeutic agent (e.g., Oxaliplatin, 10 mg/kg)

-

Luteolin + Chemotherapeutic agent

-

-

Treatment: Treatments are administered intraperitoneally (i.p.) three times a week for 3 weeks.[2]

-

Tumor Measurement: Tumor size is measured every 2-3 days with a caliper. Tumor volume is calculated as (length x width²) / 2.

-

Data Analysis: Tumor growth curves are plotted. At the end of the study, tumors are excised and weighed.

-

Immunohistochemistry: Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental Workflow

Neuroprotective Effects

Neurodegenerative diseases are a major area of research, and animal models are critical for testing potential neuroprotective agents.

Animal Model: MPTP-Induced Parkinson's Disease in Mice

This model mimics some of the key pathological features of Parkinson's disease.

Quantitative Data Summary

| Animal Model | Treatment | Dose (mg/kg) | Route | Behavioral Improvement | Neurochemical Protection | Reference |

| C57BL/6 Mice | Luteolin | - | - | Improved motor function | Protection of dopaminergic neurons | [4] |

Experimental Protocol

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Grouping: Mice are randomly divided into groups:

-

Saline Control

-

MPTP + Vehicle

-

MPTP + Luteolin

-

-

Treatment: Luteolin is administered for a specified period before and/or after MPTP injection.

-

Induction of Neurotoxicity: Mice are injected intraperitoneally with MPTP (e.g., 20 mg/kg) four times at 2-hour intervals.

-

Behavioral Testing: 7 days after the last MPTP injection, motor coordination and activity are assessed using tests like the rotarod test and open field test.

-

Neurochemical Analysis: At the end of the study, brains are collected. The levels of dopamine and its metabolites in the striatum are measured by HPLC.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Metabolic Effects

Animal models of metabolic diseases are used to study the effects of compounds on conditions like obesity and diabetes.

Animal Model: High-Fat Diet (HFD)-Induced Obesity in Mice

This model is relevant for studying obesity and related metabolic disorders.[5][6]

Quantitative Data Summary

| Animal Model | Treatment | Dose (mg/kg) | Route | Effect on Body Weight | Effect on Glucose Metabolism | Reference |

| C57BL/6J Mice | Luteolin | 10 | Oral | Significant reduction in weight gain | Improved glucose metabolism | [6] |

| C57BL/6J Mice | Luteolin | 0.005% in diet | Diet | Improved hepatic steatosis | Improved hepatic insulin sensitivity | [5] |

| Wistar Rats | Luteolin | 50 or 100 | Oral | Decreased body weight | Decreased fasting blood glucose | [7][8] |

Experimental Protocol

-

Animals: Male C57BL/6J mice (6 weeks old) are used.

-

Diet: Mice are fed either a standard diet or a high-fat diet (HFD, e.g., 60% kcal from fat) for 16 weeks to induce obesity.[5]

-

Grouping: After the induction period, HFD-fed mice are divided into:

-

HFD + Vehicle

-

HFD + Luteolin (e.g., 10 mg/kg, oral gavage)

-

-

Treatment: Luteolin or vehicle is administered daily for a specified period (e.g., 4 weeks).[6]

-

Metabolic Monitoring: Body weight and food intake are monitored regularly.

-

Glucose Tolerance Test (GTT): At the end of the treatment period, a GTT is performed to assess glucose metabolism.

-

Biochemical Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, cholesterol, and triglycerides.

-

Histology: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining for lipid accumulation).

Signaling Pathways Modulated by Luteolin

Luteolin exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin has been shown to inhibit its activation.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Luteolin can modulate this pathway in various disease models.[10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Luteolin has been shown to influence this pathway in various contexts.[11]

While direct in vivo data for this compound is currently limited, the extensive research on the related flavonoid luteolin provides a robust foundation for designing and conducting preclinical studies. The animal models and protocols detailed in these application notes offer a starting point for investigating the anti-inflammatory, anti-cancer, neuroprotective, and metabolic effects of novel flavonoid compounds. By utilizing these established methodologies and understanding the key signaling pathways involved, researchers can effectively evaluate the therapeutic potential of compounds like this compound and accelerate their development into new medicines.

References

- 1. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin enhances TNF-related apoptosis-inducing ligand's anticancer activity in a lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin for neurodegenerative diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin attenuates hepatic steatosis and insulin resistance through the interplay between the liver and adipose tissue in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luteolin protects against high fat diet-induced cognitive deficits in obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Luteolin ameliorates rat model of metabolic syndrome-induced cardiac injury by apoptosis suppression and autophagy prom… [ouci.dntb.gov.ua]

- 9. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Developing a Stable Aqueous Formulation of Lanceolarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceolarin, an isoflavone glycoside, presents significant potential for therapeutic applications. However, its poor aqueous solubility and potential for degradation in aqueous media pose considerable challenges for the development of stable liquid formulations. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound, addressing its physicochemical properties, solubility enhancement strategies, stability testing protocols, and analytical methods for quantification. The provided protocols are based on established methodologies for similar isoflavonoid glycosides and are intended to serve as a detailed starting point for formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Chemical Name | 7-[(6-O-(β-D-apiosyl)-β-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | PubChem |

| Molecular Formula | C27H30O14 | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

| Appearance | Likely a solid powder | General flavonoid properties |

| Aqueous Solubility | Poor (predicted) | [2] |

| pKa | Not experimentally determined for this compound. Estimated based on similar flavonoid structures to be in the range of 6-8 for the hydroxyl groups. | General flavonoid chemistry |

| LogP | Not experimentally determined. Predicted to be low due to the glycosidic moieties. | General flavonoid glycoside properties |

Experimental Protocols for Formulation Development

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous and co-solvent systems.

Materials:

-

This compound

-

Purified water (Milli-Q or equivalent)

-

Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

-

pH buffers (pH 4, 7, 9)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Prepare a series of aqueous solutions with varying pH (4, 7, and 9) and co-solvent concentrations (e.g., 10%, 20%, 30% v/v of PG, PEG 400, or ethanol in water).

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solution in a sealed vial.

-

Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the supernatant using a validated HPLC method (see Section 4).

-